molecular formula C51H73N13O11S2 B14487521 Cyclo-dvdavp CAS No. 65647-03-2

Cyclo-dvdavp

Cat. No.: B14487521
CAS No.: 65647-03-2
M. Wt: 1108.3 g/mol
InChI Key: XUQKEOSYGYYCLL-KQYGYMALSA-N
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Description

Cyclo-dvdavp, also known as [1-deaminopenicillamine, 4-valine, 8-D-arginine] vasopressin, is a synthetic analogue of vasopressin. Vasopressin is a hormone that plays a crucial role in regulating the body’s retention of water and blood pressure. This compound is primarily used in scientific research to study the effects of vasopressin and its analogues on various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo-dvdavp is synthesized through a series of peptide coupling reactions. The synthesis typically involves the sequential addition of amino acids to a growing peptide chain. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is fully assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Cyclo-dvdavp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues. These modifications can significantly impact the biological activity and stability of this compound .

Scientific Research Applications

Cyclo-dvdavp has a wide range of applications in scientific research:

Mechanism of Action

Cyclo-dvdavp exerts its effects primarily through the activation of vasopressin receptors, specifically the V2 receptors. These receptors are G-protein-coupled receptors that activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting ducts, enhancing water reabsorption. Additionally, this compound stimulates the release of von Willebrand factor and factor VIII from vascular endothelium, aiding in blood clotting .

Comparison with Similar Compounds

Cyclo-dvdavp is compared with other vasopressin analogues such as:

    Desmopressin: Another synthetic analogue of vasopressin used to treat diabetes insipidus and bleeding disorders.

    Terlipressin: A vasopressin analogue used to treat low blood pressure and bleeding esophageal varices.

This compound is unique in its specific modifications, which provide distinct pharmacological properties and research applications compared to other vasopressin analogues .

Properties

CAS No.

65647-03-2

Molecular Formula

C51H73N13O11S2

Molecular Weight

1108.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C51H73N13O11S2/c1-27(2)39(47(73)62-33(24-36(52)65)43(69)58-28(3)48(74)64-21-11-17-35(64)46(72)60-31(16-10-20-56-49(54)55)42(68)57-26-37(53)66)63-44(70)32(22-29-12-6-4-7-13-29)61-45(71)34(59-38(67)23-30-14-8-5-9-15-30)25-50-18-19-51(75)41(77-51)40(50)76-50/h4,6-7,12-13,18-19,27-28,30-35,39,75H,5,8-11,14-17,20-26H2,1-3H3,(H2,52,65)(H2,53,66)(H,57,68)(H,58,69)(H,59,67)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H4,54,55,56)/t28-,31+,32-,33-,34-,35-,39-,50?,51?/m0/s1

InChI Key

XUQKEOSYGYYCLL-KQYGYMALSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC34C=CC5(C(=C3S4)S5)O)NC(=O)CC6CCCCC6

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC34C=CC5(C(=C3S4)S5)O)NC(=O)CC6CCCCC6

Origin of Product

United States

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